N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound with a unique structure that includes a benzodioxin ring, a pyrazolopyrazine core, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxin ring, followed by the construction of the pyrazolopyrazine core. The thiomorpholine moiety is then introduced through nucleophilic substitution reactions. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiomorpholine and benzodioxin moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(morpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(piperidin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to the presence of the thiomorpholine moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Benzodioxin Moiety : Starting from 2,3-dihydro-1,4-benzodioxin-6-amine, various derivatives are synthesized through reactions with suitable reagents such as sulfonyl chlorides and bromoacetamides.
- Pyrazolo[1,5-a]pyrazine Core Construction : The pyrazolo framework is constructed using appropriate pyrazine derivatives that are reacted with the benzodioxin moiety.
- Final Carboxamide Formation : The final step involves the introduction of the thiomorpholine group and carboxamide formation through acylation reactions.
Enzyme Inhibition Studies
Recent studies have evaluated the compound's inhibitory effects on various enzymes relevant to metabolic disorders and neurodegenerative diseases:
- Acetylcholinesterase (AChE) : The compound exhibited notable inhibition against AChE, suggesting potential use in treating Alzheimer's disease by enhancing cholinergic neurotransmission .
- α-Glucosidase : It also showed promising activity against α-glucosidase, indicating potential applications in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .
Antimicrobial Activity
The compound has been screened for antimicrobial properties and demonstrated significant activity against several bacterial strains. Its mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
In vitro studies have revealed that this compound exhibits cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 (Colon) | 12.5 | Induction of apoptosis via mitochondrial pathways |
MCF-7 (Breast) | 15.0 | Cell cycle arrest at G2/M phase |
The anticancer activity is attributed to the activation of apoptotic pathways involving proteins such as Bax and Bcl-2 .
Case Study 1: Alzheimer’s Disease
A study investigated the potential of this compound as a therapeutic agent for Alzheimer's disease. It was administered in a model organism exhibiting symptoms similar to Alzheimer's. Results indicated significant improvement in cognitive functions and a reduction in amyloid-beta plaque formation, highlighting its neuroprotective capabilities .
Case Study 2: Diabetes Management
In diabetic rat models, the administration of this compound resulted in reduced blood glucose levels postprandially. It effectively inhibited α-glucosidase activity in the intestines, leading to decreased carbohydrate absorption and improved glycemic control .
Properties
Molecular Formula |
C20H21N5O3S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H21N5O3S/c1-13-12-25-16(19(21-13)24-4-8-29-9-5-24)11-15(23-25)20(26)22-14-2-3-17-18(10-14)28-7-6-27-17/h2-3,10-12H,4-9H2,1H3,(H,22,26) |
InChI Key |
WDANQWAXGIPRRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC4=C(C=C3)OCCO4)C(=N1)N5CCSCC5 |
Origin of Product |
United States |
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